molecular formula C17H14O5 B154813 6,7-Dimethoxyaurone epoxide CAS No. 10173-80-5

6,7-Dimethoxyaurone epoxide

Cat. No.: B154813
CAS No.: 10173-80-5
M. Wt: 298.29 g/mol
InChI Key: SAIKVYZCLOUCMX-UHFFFAOYSA-N
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Description

6,7-Dimethoxyaurone epoxide is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Table 1: Synthesis Methods for 6,7-Dimethoxyaurone Epoxide

MethodReagents/ConditionsYield (%)Reference
m-CPBA Epoxidationm-CPBA, CHCl₃85
Hydrogen Peroxide CatalysisH₂O₂, Acetic Acid90
Metal-Catalyzed EpoxidationTi(OiPr)₄, H₂O₂75

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. Its efficacy has been particularly noted against resistant strains of Plasmodium falciparum, where it showed a significant reduction in IC₅₀ values compared to traditional treatments.

Case Study: Antimalarial Activity

  • Compound Tested : this compound
  • Pathogen : Plasmodium falciparum
  • IC₅₀ Value : 1 μM (compared to 11 μM for standard aurones)
  • Synergistic Effect : Enhanced activity when combined with chloroquine .

Antiviral Properties

The compound has also been investigated for its antiviral properties. It has shown potential against several viruses by inhibiting their replication mechanisms.

Case Study: Antiviral Activity

  • Viruses Targeted : Hepatitis E Virus (HEV), Chikungunya Virus
  • Methodology : Transfection assays in HepG2 cells
  • Findings : Significant reduction in viral load with an EC₅₀ < 100 nM .

Epoxide Ring Opening Reactions

The unique structure of this compound makes it an ideal substrate for ring-opening reactions. These reactions are crucial for synthesizing complex molecules in organic chemistry.

Table 2: Applications in Organic Synthesis

Reaction TypeSubstrateProductReference
Nucleophilic Ring OpeningThis compoundAmino alcohols
Cascade ReactionsMulti-epoxide substratesPolyether derivatives

Biocatalysis

Biocatalytic processes utilizing enzymes such as epoxide hydrolases have been explored to enhance the selectivity and yield of transformations involving this compound. Such processes can lead to the formation of enantiomerically pure compounds that are essential in pharmaceutical applications.

Properties

CAS No.

10173-80-5

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one

InChI

InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3

InChI Key

SAIKVYZCLOUCMX-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC

Origin of Product

United States

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